2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate
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Overview
Description
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C13H10F3NO3S. This compound is known for its unique chemical structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a pyridin-4-yl group and a methyl group. The presence of the trifluoromethanesulfonate group imparts significant reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate typically involves the reaction of 2-Methyl-4-(pyridin-4-YL)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated trifluoromethanesulfonic acid. The reaction proceeds at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in stainless steel reactors equipped with temperature control and inert gas protection to prevent moisture and oxygen from affecting the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Bases: Pyridine, triethylamine
Major Products Formed
Substitution Products: Amines, ethers, thioethers
Coupling Products: Biaryl compounds
Reduction Products: Phenol derivatives
Scientific Research Applications
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate is unique due to the presence of both a pyridin-4-yl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile intermediate in various chemical transformations. The trifluoromethanesulfonate group also provides excellent leaving group properties, facilitating efficient substitution and coupling reactions .
Properties
Molecular Formula |
C13H10F3NO3S |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2-methyl-4-pyridin-4-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10F3NO3S/c1-9-8-11(10-4-6-17-7-5-10)2-3-12(9)20-21(18,19)13(14,15)16/h2-8H,1H3 |
InChI Key |
UKEMOSVXGUPEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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